



Application of EDDS in Agricultural Micronutrient Formulations: A Detailed Guide

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Compound of Interest

ethylenediamine-N,N'-disuccinic
acid

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Introduction

Ethylenediamine-N,N'-disuccinic acid (EDDS) is a biodegradable chelating agent that is emerging as a sustainable alternative to traditional aminopolycarboxylic acids like Ethylenediaminetetraacetic acid (EDTA) for agricultural applications.[1][2][3] Chelated micronutrients are vital in modern agriculture for enhancing the bioavailability of essential elements such as iron (Fe), zinc (Zn), manganese (Mn), and copper (Cu).[1] In many soil types, particularly those with high pH like calcareous soils, these micronutrients become sparingly soluble and unavailable for plant uptake.[2][3] EDDS forms stable, water-soluble complexes with these micronutrient ions, preventing their precipitation and ensuring their availability to crops.[1] Its key advantage lies in its rapid biodegradability, with studies showing over 80% degradation within 28 days, minimizing environmental persistence and accumulation in soil.[1]

Advantages of EDDS over Traditional Chelating Agents

EDDS offers several distinct advantages over conventional chelating agents like EDTA, making it a more environmentally sound choice for agricultural formulations.



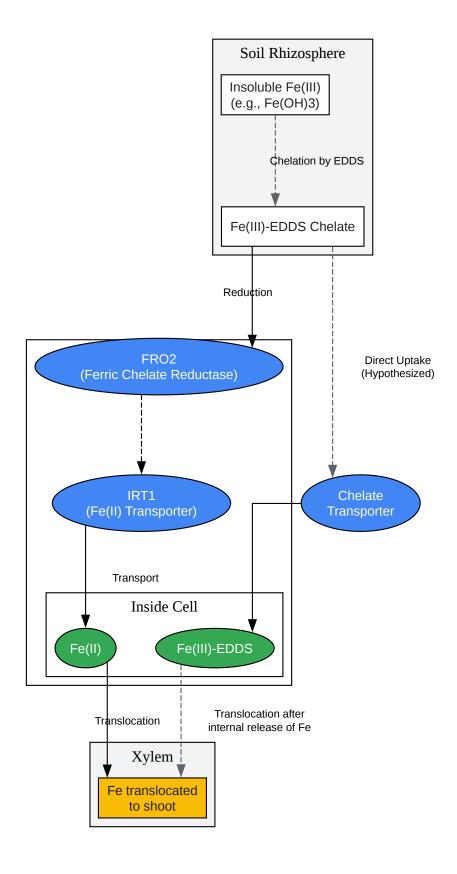
Feature	EDDS (Ethylenediamine- N,N'-disuccinic acid)	EDTA (Ethylenediaminetetraaceti c acid)
Biodegradability	Readily biodegradable (>80% in 28 days).[1]	Poorly biodegradable, persists in the environment for years.
Environmental Impact	Lower ecotoxicity and reduced risk of groundwater contamination.[1]	Can mobilize heavy metals in soil, posing a risk of water pollution.
Metal Selectivity	High selectivity for essential micronutrients like Cu ²⁺ and Fe ³⁺ over Ca ²⁺ and Mg ²⁺ .[1]	Strong chelation with a wide range of metals, including heavy metals.
Efficacy in Calcareous Soils	Effective in preventing iron chlorosis and improving micronutrient uptake.[3]	Can be less effective for iron in high pH soils due to competition with calcium.
Soil Microbial Health	Less toxic to soil microbial communities.	Can have detrimental effects on soil microbial populations.

Mechanism of Action and Plant Uptake

The primary function of EDDS in agricultural formulations is to maintain micronutrients in a soluble and plant-available form. This is achieved through the process of chelation, where the EDDS molecule wraps around the metal ion, protecting it from forming insoluble precipitates in the soil. The EDDS-metal chelate is then available for uptake by the plant roots.

For Strategy I plants (all dicots and non-grass monocots), the uptake of iron, for instance, involves a series of steps at the root surface. While the exact mechanism for the uptake of the intact EDDS-metal complex is still under investigation, it is hypothesized to involve both apoplastic (between cells) and symplastic (through cells) pathways. A key step for iron uptake is the reduction of Fe(III) to Fe(II) at the root surface by a ferric chelate reductase enzyme before being transported into the root cells by transporters like IRT1. It is also proposed that the entire chelated complex can be taken up, followed by the release of the metal ion within the plant.





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Proposed pathways for the uptake of Fe-EDDS by plant roots.



Experimental Protocols

Protocol 1: Greenhouse Pot Experiment to Evaluate the Efficacy of EDDS-Chelated Micronutrients

This protocol is designed to assess the effectiveness of EDDS-chelated micronutrients on plant growth, chlorophyll content, and nutrient uptake in a controlled greenhouse environment. Soybean (Glycine max) grown in calcareous soil is used as a model system, as it is susceptible to iron chlorosis.

- 1. Materials and Reagents:
- Soybean seeds (e.g., a variety known to be sensitive to iron deficiency).
- Calcareous soil (pH > 7.5), sieved (<2 mm).
- Pots (e.g., 5 kg capacity).
- EDDS (ethylenediamine-N,N'-disuccinic acid).
- Micronutrient salts (e.g., FeCl₃, ZnSO₄·7H₂O, MnSO₄·H₂O, CuSO₄·5H₂O).
- EDTA (ethylenediaminetetraacetic acid) for comparison.
- Deionized water.
- · Basal NPK fertilizer.
- SPAD meter for chlorophyll measurement.
- Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
- 2. Experimental Design:
- A completely randomized design with the following treatments (at least 4 replications per treatment):



- T1: Control (no micronutrient application).
- T2: Micronutrient salt (e.g., FeCl₃).
- T3: EDDS-chelated micronutrient (e.g., Fe-EDDS).
- T4: EDTA-chelated micronutrient (e.g., Fe-EDTA).
- The application rate should be based on soil analysis, for example, 5 mg Fe/kg of soil.
- 3. Procedure:
- Preparation of Chelated Solutions:
 - Prepare a stock solution of the EDDS-micronutrient chelate by dissolving EDDS and the corresponding micronutrient salt in a 1:1 molar ratio in deionized water. Adjust the pH to neutral if necessary.
 - Prepare the EDTA-chelated solution similarly.
- Potting and Planting:
 - Fill each pot with 5 kg of the sieved calcareous soil.
 - Apply a basal dose of NPK fertilizer to each pot and mix thoroughly.
 - Sow 4-5 soybean seeds per pot and thin to two healthy seedlings after germination.
- Treatment Application:
 - Apply the prepared treatment solutions to the soil surface of the respective pots at the V2-V3 growth stage (second to third trifoliate leaf).
- Growth Conditions:
 - Maintain the pots in a greenhouse with controlled conditions (e.g., 25/18°C day/night temperature, 16/8 h light/dark cycle, ~60% relative humidity).



 Water the plants as needed with deionized water to maintain soil moisture at approximately 70% of field capacity.

Data Collection:

- Chlorophyll Content: Measure the chlorophyll content of the youngest fully expanded leaves at regular intervals (e.g., weekly) using a SPAD meter.
- Harvesting: Harvest the plants at the R1 growth stage (beginning of flowering). Separate the plants into roots and shoots.
- Biomass: Record the fresh weight of roots and shoots. Dry the samples in an oven at 70°C for 48 hours to determine the dry weight.
- Plant Tissue Analysis:
 - o Grind the dried plant material.
 - Digest a known weight of the ground tissue using a mixture of nitric acid and perchloric acid.
 - Analyze the concentration of the target micronutrients (Fe, Zn, Mn, Cu) in the digest using AAS or ICP-MS.

Workflow for the greenhouse pot experiment.

Protocol 2: Analytical Method for Quantification of EDDS in Soil and Plant Tissues

This protocol is based on High-Performance Liquid Chromatography (HPLC) with pre-column derivatization for the determination of EDDS concentrations.

- 1. Materials and Reagents:
- HPLC system with a fluorescence detector.
- Reversed-phase C18 column.
- EDDS standard.



- 9-fluorenylmethyl chloroformate (FMOC-Cl).
- Boric acid.
- Sodium hydroxide.
- Acetonitrile (HPLC grade).
- Deionized water.
- Extraction solution (e.g., deionized water or a mild buffer).
- 2. Procedure:
- Sample Extraction:
 - Soil: Shake a known weight of fresh soil with the extraction solution for a specified time (e.g., 2 hours). Centrifuge the mixture and filter the supernatant.
 - Plant Tissue: Homogenize a known weight of fresh plant tissue (roots or shoots) in the extraction solution. Centrifuge and filter the extract.
- Derivatization:
 - Take an aliquot of the filtered extract or standard solution.
 - Add borate buffer to adjust the pH to alkaline conditions (e.g., pH 9).
 - Add the derivatizing agent, FMOC-Cl (dissolved in acetonitrile), and vortex immediately.
 - Allow the reaction to proceed for a set time in the dark.
 - Quench the reaction by adding an amino acid solution (e.g., glycine) to react with excess FMOC-CI.
- HPLC Analysis:
 - Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., acetate buffer).



Injection Volume: 20 μL.

Flow Rate: 1.0 mL/min.

 Fluorescence Detection: Excitation wavelength of 265 nm and an emission wavelength of 315 nm.

· Quantification:

- Prepare a calibration curve using EDDS standards of known concentrations.
- Quantify the EDDS concentration in the samples by comparing the peak area of the derivatized EDDS with the calibration curve.

Quantitative Data Summary

The following tables summarize typical results obtained from studies evaluating EDDS-chelated micronutrients.

Table 1: Effect of Different Iron Sources on Soybean Grown in Calcareous Soil

Treatment (5 mg Fe/kg soil)	Chlorophyll Index (SPAD)	Shoot Dry Weight (g/plant)	Fe Concentration in Shoots (mg/kg)
Control (No Fe)	28.5	3.2	55
FeSO ₄	32.1	3.8	68
Fe-EDTA	41.5	5.1	95
Fe-EDDS	40.8	5.0	92

Data are illustrative and compiled from trends observed in multiple studies.

Table 2: Micronutrient Concentration in Soil Solution after Chelate Application



Chelate Applied (10 mmol/kg soil)	Soluble Cu (µmol/L)	Soluble Zn (μmol/L)	Soluble Fe (µmol/L)
Control (Water)	2	5	1
EDTA	850	250	150
EDDS	1200	200	180

Data are illustrative and compiled from trends observed in multiple studies.

Conclusion

EDDS presents a highly effective and environmentally responsible technology for the formulation of agricultural micronutrients. Its strong chelation capacity, coupled with its rapid biodegradability, addresses the critical need for efficient nutrient delivery while minimizing environmental impact. The protocols and data presented here provide a framework for researchers and professionals to evaluate and implement EDDS-based micronutrient solutions, contributing to the development of sustainable agricultural practices.

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